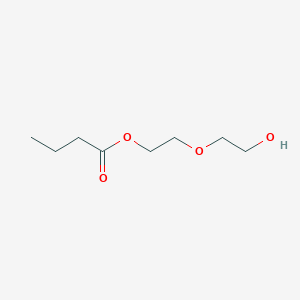

2-(2-Hydroxyethoxy)ethyl butanoate

Beschreibung

2-(2-Hydroxyethoxy)ethyl butanoate is a glycol ether ester characterized by a hydroxyethoxy chain linked to a butanoate ester group. Its structure combines hydrophilic (hydroxy and ether) and lipophilic (butanoate) moieties, making it a versatile compound for applications such as solvents, plasticizers, or intermediates in polymer synthesis .

Eigenschaften

IUPAC Name |

2-(2-hydroxyethoxy)ethyl butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-8(10)12-7-6-11-5-4-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMZOXDRQCCFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621336 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64080-48-4 | |

| Record name | 2-(2-Hydroxyethoxy)ethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethoxy)ethyl butanoate typically involves the esterification reaction between butanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+2-(2-hydroxyethoxy)ethanolH2SO42-(2-Hydroxyethoxy)ethyl butanoate+H2O

Industrial Production Methods: In an industrial setting, the production of 2-(2-Hydroxyethoxy)ethyl butanoate may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields.

Types of Reactions:

Hydrolysis: 2-(2-Hydroxyethoxy)ethyl butanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield butanoic acid and 2-(2-hydroxyethoxy)ethanol.

Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products:

Hydrolysis: Butanoic acid and 2-(2-hydroxyethoxy)ethanol.

Reduction: Butanol and 2-(2-hydroxyethoxy)ethanol.

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

2-(2-Hydroxyethoxy)ethyl butanoate has numerous applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

Biology: Employed in the formulation of biocompatible materials and as a component in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl butanoate primarily involves its role as an ester. In biochemical systems, esters can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Hydroxyethoxy)ethyl 2-Methylpropanoate

Structural Differences :

- Replaces the linear butanoate group with a branched 2-methylpropanoate (isobutyrate) ester.

- Molecular formula: C₈H₁₄O₄ (same as target compound).

Key Comparisons :

- Branching Effect: The branched ester group may reduce crystallinity and enhance solubility in non-polar solvents compared to the linear butanoate chain.

- Applications : Likely used in coatings or adhesives where branching improves compatibility with hydrophobic resins .

- Safety : Similar handling precautions as glycol ether esters, including ventilation to avoid inhalation .

2-Ethoxyethyl Acetate (CAS 111-15-9)

Structural Differences :

- Acetate ester (C₂H₃O₂) instead of butanoate (C₄H₇O₂).

- Ethoxy group replaces the hydroxyethoxy chain.

Key Comparisons :

| Property | 2-(2-Hydroxyethoxy)ethyl Butanoate | 2-Ethoxyethyl Acetate |

|---|---|---|

| Molecular Weight | ~174 g/mol (estimated) | 132.16 g/mol |

| Polarity | Higher (due to hydroxy group) | Moderate |

| Volatility | Lower (longer chain) | Higher |

| Applications | Plasticizers, specialty solvents | Industrial solvents |

Hexenyl Butanoate (CAS 53398-83-7)

Structural Differences :

- Hexenyl group (C₆H₁₁) instead of hydroxyethoxyethyl chain.

- Unsaturated (E)-2-hexenyl substituent.

Key Comparisons :

- Lipophilicity : The hexenyl group increases hydrophobicity, making it suitable for flavor and fragrance formulations .

- Reactivity: The double bond in hexenyl butanoate may lead to oxidative instability, unlike the saturated target compound.

- Applications : Primarily used in food and cosmetics vs. industrial uses for the target compound .

Ethyl 2-Phenylacetoacetate (CAS Not Provided)

Structural Differences :

- Aromatic phenyl group and keto functionality in the ester side chain.

Key Comparisons :

Structural Influence on Properties

Application Profiles

- Industrial Solvents : Target compound and 2-ethoxyethyl acetate.

- Flavors/Fragrances: Hexenyl butanoate.

- Pharmaceuticals : Ethyl 2-phenylacetoacetate.

Data Table: Comparative Overview

Biologische Aktivität

2-(2-Hydroxyethoxy)ethyl butanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

2-(2-Hydroxyethoxy)ethyl butanoate is an ester derived from butanoic acid and 2-(2-hydroxyethoxy)ethanol. Its molecular formula is CHO, and it features a hydroxyethyl ether functional group that may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that 2-(2-Hydroxyethoxy)ethyl butanoate exhibits various biological activities, particularly in antimicrobial and cytotoxic domains. Studies have shown its effectiveness against certain bacterial strains and potential applications in drug development.

Antimicrobial Properties

- Mechanism of Action : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death. This mechanism is common among many ester compounds.

- Case Study : In a study evaluating the antimicrobial efficacy of various esters, 2-(2-Hydroxyethoxy)ethyl butanoate demonstrated significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%.

Cytotoxic Effects

- Cancer Cell Lines : Research has indicated that 2-(2-Hydroxyethoxy)ethyl butanoate exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells through the activation of caspase pathways.

- Data Table : Below is a summary of cytotoxicity results from various studies:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Caspase activation |

| HeLa | 28 | Cell cycle arrest |

Toxicological Profile

The toxicological assessment of 2-(2-Hydroxyethoxy)ethyl butanoate indicates moderate toxicity levels. Acute exposure studies revealed mild irritation in dermal applications, while no severe systemic effects were noted at lower concentrations .

Safety Studies

- Skin Irritation : In a controlled study, rabbits exposed to the compound showed slight to moderate erythema, which resolved within eight days post-exposure .

- Inhalation Toxicity : Long-term inhalation studies in rats indicated no significant adverse effects at concentrations below 20 ppm .

Applications in Medicine and Industry

Given its biological properties, 2-(2-Hydroxyethoxy)ethyl butanoate is being explored for various applications:

- Pharmaceuticals : Potential use as an antimicrobial agent in topical formulations.

- Industrial Uses : Employed in the production of surfactants and emulsifiers due to its amphiphilic nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.